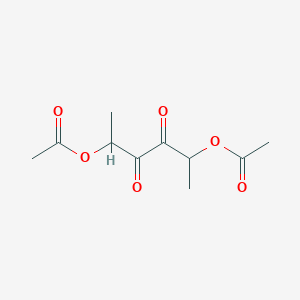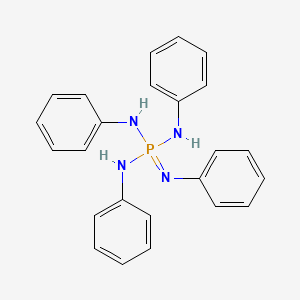
Phosphorimidic triamide, N,N',N'',N'''-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- is a chemical compound with the molecular formula C24H23N4P. It contains 24 carbon atoms, 23 hydrogen atoms, 4 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted phosphorimidic triamides .
Aplicaciones Científicas De Investigación
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic applications. Additionally, this compound is used in industrial applications, such as the production of flame retardants and organic dyes .
Mecanismo De Acción
The mechanism of action of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be compared with other similar compounds, such as phosphorimidic triamide, N,N’,N’‘,N’‘’-tetrakis(4-bromophenyl)-. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and reactivity. This uniqueness makes phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- a valuable compound for specific applications .
Propiedades
Número CAS |
112981-12-1 |
|---|---|
Fórmula molecular |
C24H23N4P |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
N-[dianilino(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H23N4P/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-27H |
Clave InChI |
VHMJIYZVNFHJHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
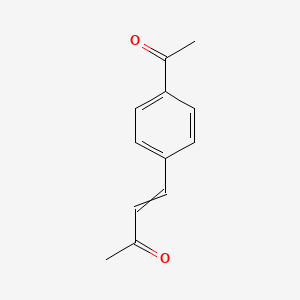

![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
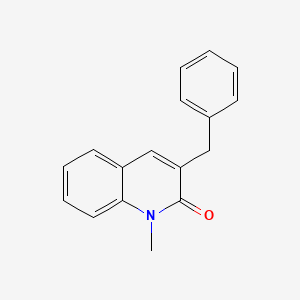
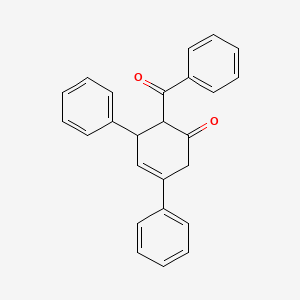

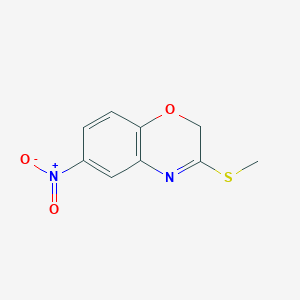
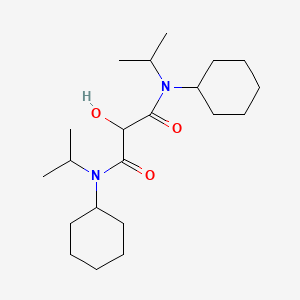
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
